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Compound Name:
Desmethyl Ofloxacin

Hydrochloride

Cat. No.: B562867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the

differentiation of ofloxacin impurities. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic,

can degrade or contain process-related impurities that must be identified and quantified to

ensure drug safety and efficacy. Mass spectrometry, particularly when coupled with liquid

chromatography (LC-MS), offers the high sensitivity and specificity required for this critical task.

Data Presentation: Quantitative Comparison of
Ofloxacin and Its Impurities
The following tables summarize the key mass spectrometric data for ofloxacin and its European

Pharmacopoeia (EP) listed impurities. This data is essential for method development and

impurity identification.

Table 1: Molecular Weights and Monoisotopic Masses of Ofloxacin and EP Impurities
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Compound
Name

EP Impurity
Molecular
Formula

Molecular
Weight ( g/mol
)

Monoisotopic
Mass (Da)

Ofloxacin - C₁₈H₂₀FN₃O₄ 361.37 361.1438

Ofloxacin

Impurity A
A C₁₃H₉F₂NO₄ 281.21 281.0499

Ofloxacin

Impurity B
B C₁₇H₂₀FN₃O₂ 317.36 317.1590

Ofloxacin

Impurity C
C C₁₈H₂₁N₃O₄ 343.38 343.1539

Ofloxacin

Impurity D
D C₁₈H₂₀FN₃O₄ 361.37 361.1438

Ofloxacin

Impurity E
E C₁₇H₁₈FN₃O₄ 347.34 347.1281

Ofloxacin

Impurity F
F C₁₈H₂₀FN₃O₅ 377.37 377.1387

Table 2: Comparative LC-MS/MS Data for Ofloxacin and Key Impurities

Note: Retention times (RT) are highly dependent on the specific chromatographic conditions

(column, mobile phase, flow rate, etc.) and are provided here as a relative guide based on

published data. The m/z values represent the protonated molecules [M+H]⁺.
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Compound
Approximate
RT (min)

Precursor Ion
[M+H]⁺ (m/z)

Key Fragment
Ions (m/z)

Reference

Ofloxacin 20.0 362.1
318.1, 261.1,

344.1
[1][2]

Ofloxacin

Impurity A (FPA)
42.8 282.0

Not readily

available
[3]

Ofloxacin

Impurity B

(Descarboxy)

5.1 318.2
Not readily

available
[3]

Ofloxacin

Impurity C

(Desfluoro)

Not available 344.4
Not readily

available
[4]

Ofloxacin

Impurity D (N-

Oxide)

28.4 378.1
362.1, 332.1,

318.1
[5]

Ofloxacin

Impurity E (N-

Desmethyl)

21.9 348.2
Not readily

available
[3]

Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques.

Below are representative protocols for sample preparation and LC-MS/MS analysis of ofloxacin

impurities.

Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline for the preparation of ofloxacin samples for impurity

analysis.

Materials:

Ofloxacin drug substance or product
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Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Water (ultrapure, e.g., Milli-Q)

Volumetric flasks

Syringe filters (0.22 µm)

Procedure:

Standard Solution Preparation:

Accurately weigh approximately 10 mg of ofloxacin reference standard and each available

impurity standard into separate 10 mL volumetric flasks.

Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water

and acetonitrile). This will be your stock solution.

Prepare working standard solutions by diluting the stock solutions to the desired

concentrations (e.g., 1 µg/mL) with the mobile phase.

Sample Solution Preparation:

Accurately weigh a portion of the ofloxacin drug substance or powdered tablets equivalent

to 10 mg of ofloxacin into a 10 mL volumetric flask.

Add a suitable solvent (e.g., 7 mL of methanol), sonicate for 15 minutes to dissolve, and

then dilute to volume with the same solvent.

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: LC-MS/MS Method for Impurity Profiling
This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) method for the separation and identification of ofloxacin impurities.
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Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an electrospray

ionization (ESI) source.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.[6]

Mobile Phase A: 0.1% formic acid in water.[1][2]

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

Gradient Elution: A typical gradient might start at 5-10% B, increasing to 90-95% B over 30-

40 minutes, followed by a re-equilibration step.

Flow Rate: 0.5 - 1.0 mL/min for HPLC.

Column Temperature: 30-40 °C.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120 - 150 °C.

Desolvation Temperature: 350 - 450 °C.

Gas Flow Rates (Nitrogen):

Desolvation Gas: 600 - 800 L/hr.
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Cone Gas: 50 - 100 L/hr.

Data Acquisition:

Full Scan (for initial screening): Scan a mass range of m/z 100-500 to detect all potential

impurities.

Product Ion Scan (for structural elucidation): Select the precursor ion of a suspected

impurity and fragment it to obtain a tandem mass spectrum (MS/MS). Collision energy will

need to be optimized for each compound.

Visualization of Workflows and Relationships
Graphical representations are invaluable for understanding complex analytical workflows and

the chemical relationships between compounds.
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Caption: Experimental workflow for ofloxacin impurity analysis by LC-MS/MS.
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Common Impurities
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(C18H20FN3O4)
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(C13H9F2NO4)

Impurity C (Desfluoro)
(C18H21N3O4)

Click to download full resolution via product page

Caption: Relationship between ofloxacin and some of its key degradation impurities.

Comparison of Mass Spectrometry Techniques
The choice of mass analyzer significantly impacts the quality and type of data obtained for

impurity analysis.

Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for quantitative

analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM)

mode. However, it is less suited for identifying unknown impurities as it requires prior

knowledge of the precursor and product ions.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments provide high-

resolution and accurate mass data for both precursor and fragment ions. This capability is

invaluable for the confident identification of unknown impurities and the determination of their

elemental composition.

Orbitrap Mass Spectrometry: Similar to Q-TOF, Orbitrap analyzers offer very high resolution

and mass accuracy. This allows for excellent separation of isobaric interferences and

confident structural elucidation of unknown compounds.

Ion Trap Mass Spectrometry: Ion traps can perform multiple stages of fragmentation (MSⁿ),

which can be very useful for detailed structural elucidation of complex molecules. However,
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they may have limitations in terms of quantitative performance and dynamic range compared

to triple quadrupoles.

For comprehensive impurity profiling, a high-resolution mass spectrometry (HRMS) technique

like Q-TOF or Orbitrap is often preferred for initial identification and characterization. Once

impurities are identified and standards are available, a more sensitive and high-throughput

triple quadrupole method can be developed for routine quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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